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molecular formula C7H10N4 B8302363 N2-Cyclopropylpyrazine-2,3-diamine

N2-Cyclopropylpyrazine-2,3-diamine

Cat. No. B8302363
M. Wt: 150.18 g/mol
InChI Key: QRMNUWLPWVMMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174992B2

Procedure details

To a 250 mL round bottomed flask was added 2-amino-3-chloropyrazine (2.2204 g, 17.14 mmol, Synthetech, Inc.) and BrettPhos precatalyst (0.411 g, 0.514 mmol, Sigma-Aldrich Chemical Company, Inc.), and the reaction mixture were placed under vacuum. The round bottomed flask was flushed with argon. This process was repeated 3 times. Cyclopropylamine (1.803 ml, 25.7 mmol, Fluka Chemie GmbH) was added followed by a dropwise addition of lithium bis(trimethylsilyl)amide, 1.0 m solution in tetrahydrofuran (42.8 ml, 42.8 mmol, Sigma-Aldrich Chemical Company, Inc.). The reaction mixture was then heated to 45° C. for 2 h. The reaction mixture was then diluted with saturated NH4Cl and extracted with CH2Cl2. The organic extract was washed with water, saturated NaCl, dried over MgSO4, filtered and concentrated in vacuo. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Biotage SNAP HP-silica gel column (50 g), eluting with a gradient of 10% to 60% Acetone in DCM, to provide the title compound (0.7993 g, 5.32 mmol, 31.1% yield). LCMS showed product peak at 0.629 min (m+1=151.1) with purity at 80-90%. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.31-0.38 (m, 2 H) 0.59-0.66 (m, 2 H) 2.64 (tq, J=6.85, 3.52 Hz, 1 H) 5.79 (s, 2 H) 6.25 (d, J=2.15 Hz, 1 H) 7.08 (d, J=3.13 Hz, 1 H) 7.20 (d, J=3.13 Hz, 1 H).
Quantity
2.2204 g
Type
reactant
Reaction Step One
Quantity
0.411 g
Type
catalyst
Reaction Step One
Quantity
1.803 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
31.1%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](Cl)=[N:6][CH:5]=[CH:4][N:3]=1.[CH:9]1([NH2:12])[CH2:11][CH2:10]1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].O1CCCC1>CC(C1C=C(C(C)C)C(C2C(P(C3CCCCC3)C3CCCCC3)=C(OC)C=CC=2OC)=C(C(C)C)C=1)C.C1C=[C-]C(CCN)=CC=1.Cl[Pd+].[NH4+].[Cl-]>[CH:9]1([NH:12][C:7]2[C:2]([NH2:1])=[N:3][CH:4]=[CH:5][N:6]=2)[CH2:11][CH2:10]1 |f:2.3,5.6.7,8.9|

Inputs

Step One
Name
Quantity
2.2204 g
Type
reactant
Smiles
NC1=NC=CN=C1Cl
Name
Quantity
0.411 g
Type
catalyst
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
Step Two
Name
Quantity
1.803 mL
Type
reactant
Smiles
C1(CC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
42.8 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The round bottomed flask was flushed with argon
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water, saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed through a Biotage SNAP HP-silica gel column (50 g)
WASH
Type
WASH
Details
eluting with a gradient of 10% to 60% Acetone in DCM

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=NC=CN=C1N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.32 mmol
AMOUNT: MASS 0.7993 g
YIELD: PERCENTYIELD 31.1%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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